1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Description

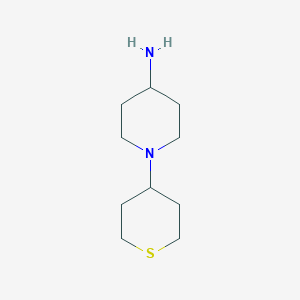

1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine (CAS: 1158774-67-4) is a bicyclic amine with a molecular formula of C₁₀H₂₀N₂S and a molar mass of 200.34 g/mol. Its structure features a piperidine ring connected to a tetrahydro-2H-thiopyran (thiane) moiety at the 4-position. Key physicochemical properties include:

- Density: 1.084 ± 0.06 g/cm³ (predicted)

- Boiling Point: 309.3 ± 42.0 °C (predicted)

- pKa: 10.44 ± 0.20 (predicted)

- Hazard Class: IRRITANT .

The compound is often synthesized as a dihydrochloride salt (CAS: 1158774-67-4, molecular weight: 273.27 g/mol) for improved stability and solubility . Its structural uniqueness lies in the sulfur-containing thiopyran ring, which distinguishes it from oxygen-containing analogs like tetrahydro-2H-pyran derivatives.

Properties

IUPAC Name |

1-(thian-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDBWJGRQUBZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

The synthesis typically involves two main components:

- Preparation of the 4-aminopiperidine intermediate.

- Coupling or substitution with the tetrahydro-2H-thiopyran-4-yl moiety.

Preparation of 4-Aminopiperidine Intermediates

The 4-aminopiperidine scaffold is commonly prepared via reductive amination or catalytic hydrogenation of 4-piperidone derivatives. A notable method involves:

- Starting from N-tert-butoxycarbonyl-4-piperidone.

- Reaction with ammonia in ethanol under nitrogen atmosphere.

- Reduction with sodium borohydride at controlled temperature (<30 °C).

- Workup involving acid-base extraction and purification to yield 4-amino-1-tert-butoxycarbonylpiperidine with an 82% molar yield.

This step is critical as it provides a protected amine that can be further functionalized.

Synthesis of the Tetrahydro-2H-thiopyran-4-yl Moiety

The tetrahydrothiopyran ring is often introduced via cyclization reactions or by using preformed tetrahydrothiopyran derivatives. Literature reports the preparation of 2,6-diaryl-4H-tetrahydrothiopyran-4-one derivatives, which can be further functionalized to introduce substituents at the 4-position.

Coupling of Piperidin-4-amine with Tetrahydrothiopyran

The key step involves linking the piperidin-4-amine with the tetrahydrothiopyran ring. This can be achieved by nucleophilic substitution or reductive amination strategies:

- One approach uses the nucleophilic amine of 4-aminopiperidine to displace a suitable leaving group on a tetrahydrothiopyran derivative.

- Alternatively, reductive amination between a 4-piperidinyl amine and a tetrahydrothiopyran-4-one can be carried out under mild conditions.

These methods yield the target compound, 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine, often as a hydrochloride salt or free base.

Representative Synthetic Procedure (Adapted from Patent and Literature)

Analytical and Purification Techniques

- Reaction completion is monitored by thin-layer chromatography (TLC).

- Purification is commonly achieved by recrystallization from methanol or column chromatography using silica gel with ethyl acetate/petroleum ether mixtures.

- Structural confirmation is done by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography.

Research Findings and Optimization Notes

- Functionalization at the 4-position of piperidine with an amine group is well-established and allows for further derivatization.

- The use of protecting groups such as Boc is essential to control reactivity and improve yields.

- Base-promoted domino reactions have been reported for related heterocyclic systems, suggesting potential for efficient one-pot syntheses.

- The choice of solvent (DMF, ethanol) and temperature control are critical for optimizing reaction rates and selectivity.

- Recent studies emphasize the importance of polar substituents on the piperidine ring to improve pharmacokinetic properties, which can be adapted in the synthesis of this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a broader class of piperidin-4-amine derivatives with modifications at the piperidine nitrogen or adjacent rings. Key analogs include:

Physicochemical Properties

- Lipophilicity : RB-005 (logP ~5.2) is more lipophilic than 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine (predicted logP ~1.5), due to its long alkyl chain .

- Solubility : Sulfone derivatives (e.g., CAS 1156407-08-7) exhibit higher aqueous solubility than the parent compound due to polar sulfone groups .

- pKa : Most analogs retain a basic piperidine nitrogen (pKa ~10–11), critical for protonation and membrane permeability .

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its interactions with the kappa opioid receptor (KOR). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

The primary target of this compound is the kappa opioid receptor (KOR) . This receptor plays a significant role in modulating pain and mood regulation.

Mode of Action

This compound acts as a selective antagonist at the KOR. By blocking KOR activity, it can inhibit the release of prolactin and reduce pain perception, counteracting the effects of KOR agonists observed in various animal models .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties characterized by good ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. These properties suggest that the compound can be effectively absorbed and distributed within biological systems, making it a candidate for therapeutic applications.

The compound interacts with various enzymes and proteins, influencing several biochemical pathways:

- Cellular Effects : It affects cell signaling pathways and gene expression, particularly those related to mood and pain regulation via KOR modulation.

- Metabolic Pathways : It may undergo metabolism through cytochrome P450 enzymes, leading to metabolites that further influence cellular functions.

Case Studies and Experimental Data

Research has demonstrated that this compound can exhibit varying effects depending on dosage:

- Dosage Effects in Animal Models : At lower doses, beneficial effects such as pain relief and mood regulation were noted without significant adverse effects. However, higher doses may lead to different outcomes.

- Temporal Effects in Laboratory Settings : The stability of the compound under specific conditions was assessed, revealing that while it remains stable initially, degradation over time can decrease its efficacy.

Comparative Biological Activity Table

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydrothiopyran moiety with piperidine | KOR antagonist; potential analgesic effects |

| Dihydro-2H-thiopyran derivatives | Thiopyran ring structure | Anti-inflammatory properties |

| Piperidine derivatives | Various substituents on piperidine | Kinase inhibitors |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine?

Answer: The synthesis of this compound typically involves coupling piperidin-4-amine derivatives with functionalized tetrahydrothiopyran moieties. For example:

- Alkylation/Amidation : Similar to the synthesis of compound 58 in , where 1-(pyrimidin-2-yl)piperidin-4-amine was coupled with a thiazole-carboxylic acid derivative via amidation (Method A, 39% yield). The thiopyran component can be introduced via nucleophilic substitution or reductive amination .

- Stereochemical Control : highlights the importance of stereochemistry in amine derivatives, where chiral amines (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are synthesized via debenzylation of dibenzyl precursors, followed by purification using prep TLC .

Q. How is structural characterization performed for this compound and its intermediates?

Answer: Key analytical techniques include:

- NMR Spectroscopy : 1H and 13C NMR (e.g., compound 60 in showed distinct peaks for thiopyran and piperidine protons, confirming regiochemistry) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., compound 288 in : m/z 198 [M + H]+) .

- HPLC : Purity assessment (e.g., compound 59 in : 99% purity) .

Methodological Note : For resolving overlapping NMR signals (e.g., thiopyran methylene groups), deuterated solvents and 2D techniques (COSY, HSQC) are recommended.

Advanced Research Questions

Q. What strategies address low yields in the alkylation of piperidin-4-amine derivatives with thiopyran components?

Answer: Low yields (e.g., 6% for compound 59 in ) often arise from steric hindrance or competing side reactions. Solutions include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity ( used ethanol/acetonitrile for ethylation) .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents enhance reactivity .

- Temperature Control : used 140°C in sealed tubes for cyclization, balancing reactivity and decomposition .

Q. How does the thiopyran ring influence the compound’s stability and biological activity?

Answer:

- Stability : The sulfur atom in tetrahydrothiopyran increases electron density, potentially altering oxidation susceptibility ( notes sulfur-containing analogs require inert storage conditions) .

- Bioactivity : Thiopyran derivatives in (e.g., furopyridin-7-amine analogs) show enhanced binding to biological targets due to sulfur’s polarizability .

Q. Data Contradiction Analysis :

- reports high purity (99%) for thiopyran derivatives, while warns of decomposition under heat (toxic sulfur oxides). This suggests stability is context-dependent, requiring tailored handling .

Q. Can computational methods predict optimal reaction pathways for synthesizing this compound?

Answer: Yes. details ICReDD’s approach, combining quantum chemical calculations and machine learning to:

- Predict Feasible Routes : Reaction path searches identify low-energy intermediates (e.g., thiopyran ring closure via SN2 mechanisms).

- Optimize Conditions : AI models analyze solvent/base combinations to maximize yield (e.g., ethanol vs. acetonitrile in ) .

Case Study : achieved 492 [M + H]+ for a spirocyclic analog using computational-guided alkylation and cyclization .

Q. How are stereochemical discrepancies resolved in derivatives of this compound?

Answer:

- Chiral Chromatography : separated (1R,4R)- and (1S,4S)-isomers using prep TLC .

- X-ray Crystallography : resolved thiopyrano-pyrimidinone stereochemistry via single-crystal analysis .

- Dynamic NMR : Detects conformational exchange in piperidine-thiopyran systems at variable temperatures.

Q. What are the challenges in scaling up lab-scale synthesis to pilot production?

Answer:

- Purification : Prep TLC () is impractical for large batches; switch to column chromatography or crystallization .

- Safety : emphasizes handling sulfur-containing intermediates (e.g., tetrahydro-4H-thiopyran-4-one) in ventilated areas to avoid inhalation risks .

- Yield Consistency : ’s alkylation method (using NaH) may require safer alternatives (e.g., K2CO3) for industrial use .

Q. How do structural analogs of this compound compare in pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.